molecular formula C5H8ClN3 B2602167 Pyridine-2,4-diamine hydrochloride CAS No. 2241138-89-4

Pyridine-2,4-diamine hydrochloride

Cat. No.: B2602167
CAS No.: 2241138-89-4
M. Wt: 145.59
InChI Key: VEZUPXRTRZIJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2,4-diamine hydrochloride is a chemical compound belonging to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom this compound is characterized by the presence of two amino groups at the 2 and 4 positions of the pyridine ring, along with a hydrochloride salt

Scientific Research Applications

Pyridine-2,4-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Safety and Hazards

Pyridine is considered hazardous. It is highly flammable and causes skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin or if inhaled . When handling Pyridine-2,4-diamine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists . Pyridine derivatives have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2,4-diamine hydrochloride typically involves the nitration of pyridine followed by reduction and subsequent amination. One common method includes the following steps:

    Nitration: Pyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,4-dinitropyridine.

    Reduction: The nitro groups in 2,4-dinitropyridine are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amination: The resulting 2,4-diaminopyridine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form more reduced derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing condition.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: More reduced amine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Comparison with Similar Compounds

    Pyridine-3,5-diamine hydrochloride: Similar structure but with amino groups at the 3 and 5 positions.

    Pyridine-2,6-diamine hydrochloride: Amino groups at the 2 and 6 positions.

    Pyridine-4-amine hydrochloride: Single amino group at the 4 position.

Uniqueness: Pyridine-2,4-diamine hydrochloride is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

pyridine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H4,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZUPXRTRZIJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241138-89-4
Record name pyridine-2,4-diamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.